molecular formula C11H13FO3 B12076754 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid

Cat. No.: B12076754
M. Wt: 212.22 g/mol
InChI Key: AHNVIIBWICYGGR-UHFFFAOYSA-N
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Description

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C11H13FO3 It contains a phenyl ring substituted with a 2-fluoroethoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the phenylpropanoic acid reacts with the fluoroethanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is unique due to the presence of the fluoroethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it valuable for specific applications .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-[4-(2-fluoroethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H13FO3/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-2,4-5H,3,6-8H2,(H,13,14)

InChI Key

AHNVIIBWICYGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCCF

Origin of Product

United States

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